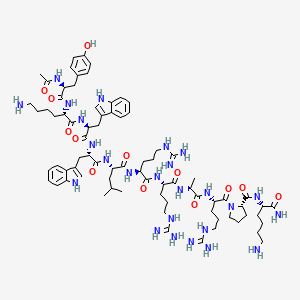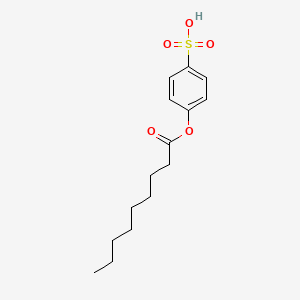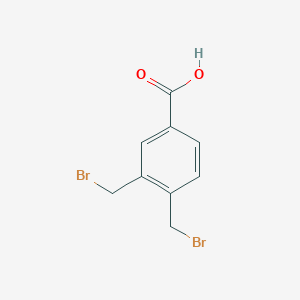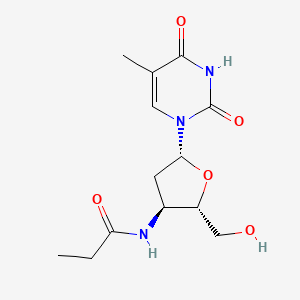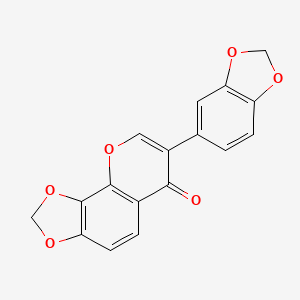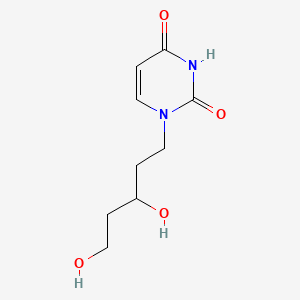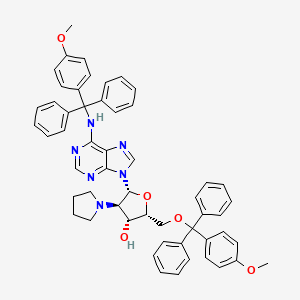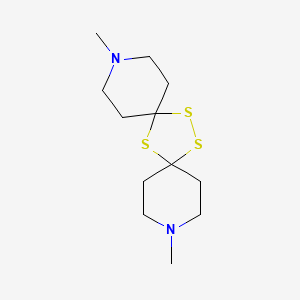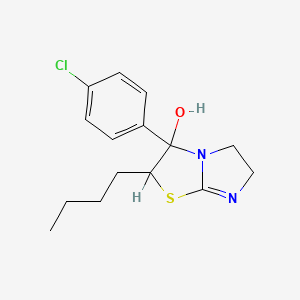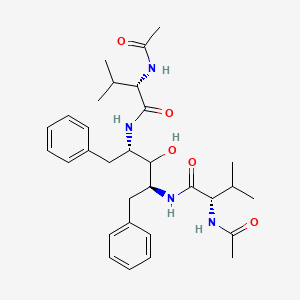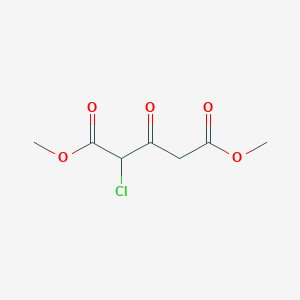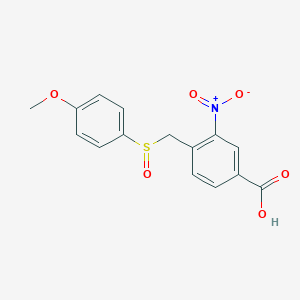
4-(((4-Methoxyphenyl)sulfinyl)methyl)-3-nitrobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(((4-Methoxyphenyl)sulfinyl)methyl)-3-nitrobenzoic acid is an organic compound that features a sulfoxide group, a methoxyphenyl group, and a nitrobenzoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((4-Methoxyphenyl)sulfinyl)methyl)-3-nitrobenzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Methoxyphenyl Sulfoxide: This can be achieved by oxidizing 4-methoxythioanisole using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Nitration of Benzoic Acid: The nitration of benzoic acid can be carried out using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the meta position.
Coupling Reaction: The final step involves coupling the methoxyphenyl sulfoxide with the nitrated benzoic acid under suitable conditions, often using a coupling reagent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-(((4-Methoxyphenyl)sulfinyl)methyl)-3-nitrobenzoic acid can undergo various types of chemical reactions, including:
Oxidation: The sulfoxide group can be further oxidized to a sulfone using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder in acidic conditions or catalytic hydrogenation.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Iron powder, catalytic hydrogenation.
Substitution: Sodium methoxide, other nucleophiles.
Major Products Formed
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the corresponding amino derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(((4-Methoxyphenyl)sulfinyl)methyl)-3-nitrobenzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(((4-Methoxyphenyl)sulfinyl)methyl)-3-nitrobenzoic acid depends on its specific application. For instance, if used as an antimicrobial agent, it may interact with bacterial cell membranes or enzymes, disrupting their function. The sulfoxide and nitro groups can participate in redox reactions, potentially leading to the generation of reactive oxygen species that can damage cellular components.
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxyphenyl methyl sulfoxide: Similar structure but lacks the nitrobenzoic acid moiety.
4-Methoxyphenyl methyl sulfone: Similar structure but with a sulfone group instead of a sulfoxide.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Similar methoxyphenyl group but different functional groups.
Uniqueness
4-(((4-Methoxyphenyl)sulfinyl)methyl)-3-nitrobenzoic acid is unique due to the presence of both the sulfoxide and nitrobenzoic acid groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development.
Propiedades
Número CAS |
110046-45-2 |
|---|---|
Fórmula molecular |
C15H13NO6S |
Peso molecular |
335.3 g/mol |
Nombre IUPAC |
4-[(4-methoxyphenyl)sulfinylmethyl]-3-nitrobenzoic acid |
InChI |
InChI=1S/C15H13NO6S/c1-22-12-4-6-13(7-5-12)23(21)9-11-3-2-10(15(17)18)8-14(11)16(19)20/h2-8H,9H2,1H3,(H,17,18) |
Clave InChI |
XNNUHFSFYGDWNF-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)S(=O)CC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



